![molecular formula C24H23N5O3 B2894180 8-(3-甲氧基苯基)-1-甲基-7-苯基-3-丙基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 896295-05-9](/img/no-structure.png)

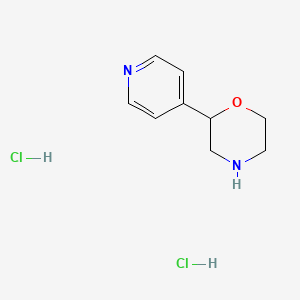

8-(3-甲氧基苯基)-1-甲基-7-苯基-3-丙基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with structures similar to the one you mentioned often belong to the class of purine derivatives. Purine derivatives are very significant in heterocyclic chemistry and medicinal chemistry because of their wide range of pharmacological activities, including antiviral, antitumor, anti-inflammatory, anti-HBV, antimalarial, and antiangiogenic activities .

Synthesis Analysis

The synthesis of similar compounds often involves various procedures. For instance, a series of novel purine derivatives containing 1,4-pentadien-3-one moiety were designed and synthesized . The optimal conditions for the synthesis of the target compounds were as follows: solvent, DMF; catalyst, KOH; temperature, 40 °C; time, 2 h; and molar equivalent of A:D:Catalyst, 1:0.8:1.2 .Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental techniques are usually quite compatible .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various techniques. For instance, Frontier molecular orbital (FMO) analysis is performed to describe intramolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various techniques. For instance, in order to determine the thermodynamic properties of the molecular structure, enthalpy, heat capacity, and entropy values are calculated for selected temperature values .科学研究应用

合成和化学性质

该领域的研究所探索了咪唑并[2,1-f]嘌呤-2,4-二酮衍生物的合成,展示了获得这些化合物的各种方法,这些化合物因其结构复杂性和潜在的生物活性而受到关注。例如,4-烷基或 4-苯基-7-甲基-1,2-二氢-7H-咪唑并[1,2,3-cd]嘌呤-6,8-二酮的合成突出了用于获得这些衍生物的分子内烷基化过程,展示了咪唑嘌呤骨架的化学多功能性 (Simo, Rybár, & Alföldi, 1998)。

药理学评价

已对各种咪唑并[2,1-f]嘌呤-2,4-二酮衍生物进行了药理学研究,以评估它们作为治疗剂的潜力。例如,已评估某些化合物对 5-HT(1A) 受体的亲和力,表明具有潜在的抗焦虑和抗抑郁活性。这项研究强调了该化合物在开发针对心理健康障碍的新疗法中的重要意义 (Zagórska et al., 2009)。

潜在治疗应用

咪唑并[2,1-f]嘌呤衍生物的探索延伸到它们在药物设计和药物化学中的应用,在那里它们作为药效团的作用可以导致开发新的治疗剂。例如,衍生物已被研究其对某些酶的受体亲和力和抑制活性,突出了它们在治疗各种疾病中的潜力 (Baraldi et al., 2008)。

作用机制

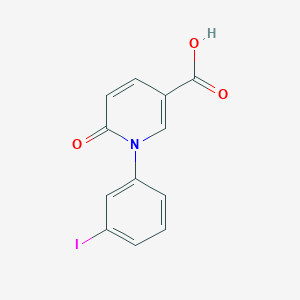

Target of Action

The compound, 8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a derivative of purine and has been synthesized as a nonclassical antifolate . The primary targets of this compound are recombinant human dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

The compound interacts with its targets (rhDHFR, TS, and AICARFT) and inhibits their activities . This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of DNA nucleotides. As a result, the proliferation of cells, particularly cancer cells, is hindered .

Biochemical Pathways

The compound affects the folate pathway, which is vital for the synthesis of DNA nucleotides . By inhibiting the enzymes rhDHFR, TS, and AICARFT, the compound disrupts this pathway, leading to a decrease in DNA nucleotide synthesis . This disruption can lead to S-phase arrest and induction of apoptosis in cancer cells .

Pharmacokinetics

It is noted that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The compound has demonstrated anti-proliferative activities against HL60, HeLa, and A549 cells . It has been observed to cause S-phase arrest and induce apoptosis in these cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 3-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with 2-amino-6-phenylpurine to form the imidazopurine intermediate. The intermediate is then cyclized to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "2-amino-6-phenylpurine" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with 2-amino-6-phenylpurine in the presence of a base such as sodium methoxide to form the imidazopurine intermediate.", "Step 3: Cyclization of the imidazopurine intermediate in the presence of a Lewis acid such as zinc chloride to form the final product." ] } | |

CAS 编号 |

896295-05-9 |

产品名称 |

8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

分子式 |

C24H23N5O3 |

分子量 |

429.48 |

IUPAC 名称 |

6-(3-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C24H23N5O3/c1-4-13-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-19(16-9-6-5-7-10-16)29(23)17-11-8-12-18(14-17)32-3/h5-12,14-15H,4,13H2,1-3H3 |

InChI 键 |

HOHJCZAUOPFBIO-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)

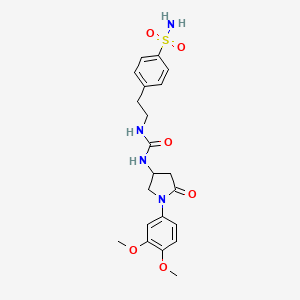

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

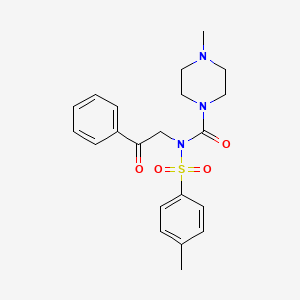

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

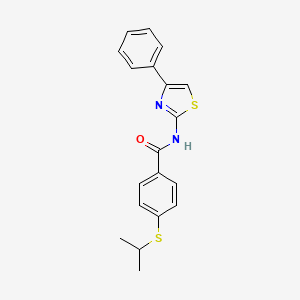

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)